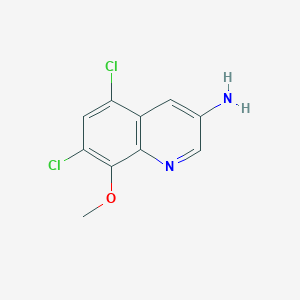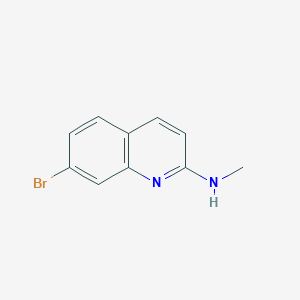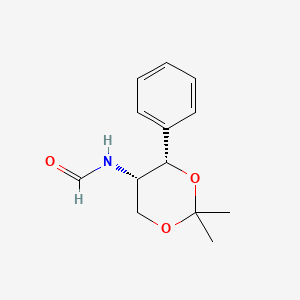
1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate is a compound belonging to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate typically involves the reaction of 1,4-naphthoquinone with butanoic acid derivatives. One common method involves the esterification of 1,4-naphthoquinone with butanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent . Additionally, the compound can interact with enzymes and proteins, inhibiting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: The parent compound, which shares the quinone moiety and exhibits similar redox properties.
2-Methyl-1,4-naphthoquinone: A derivative with a methyl group, known for its role as a vitamin K analog.
1,4-Dihydroxy-2-naphthoic acid: A compound with hydroxyl groups, used in the synthesis of dyes and pigments.
Uniqueness
1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate is unique due to its butanoate ester group, which imparts distinct chemical and biological properties. This ester group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
91270-22-3 |
|---|---|
Fórmula molecular |
C14H12O4 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
(1,4-dioxonaphthalen-2-yl) butanoate |
InChI |
InChI=1S/C14H12O4/c1-2-5-13(16)18-12-8-11(15)9-6-3-4-7-10(9)14(12)17/h3-4,6-8H,2,5H2,1H3 |
Clave InChI |
IHYXTXXTRPEHAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC1=CC(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Dimethylbenzo[g]quinoline-5,10-dione](/img/structure/B11870341.png)

![2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B11870357.png)




![2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone](/img/structure/B11870402.png)





